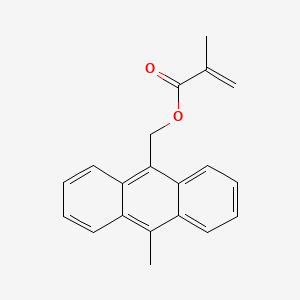
1,2-Bis(hexylthio)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(hexylthio)ethane is an organosulfur compound with the molecular formula C14H30S2 It is characterized by the presence of two hexylthio groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(hexylthio)ethane can be synthesized through the reaction of 1,2-dibromoethane with hexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by hexylthio groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(hexylthio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The hexylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can replace the hexylthio groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexanethiol.
Substitution: Various substituted ethane derivatives.
Scientific Research Applications
1,2-Bis(hexylthio)ethane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.
Industry: Used in the extraction of metals such as mercury and palladium from aqueous solutions
Mechanism of Action
The mechanism by which 1,2-Bis(hexylthio)ethane exerts its effects involves the interaction of its sulfur atoms with metal ions or other electrophilic species. The compound can form stable complexes with metals, facilitating their extraction or catalysis. The molecular targets include metal ions and enzymes that interact with sulfur-containing compounds.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(dicyclohexylphosphino)ethane: Another ligand with similar coordination properties.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with unique steric and electronic properties.
Uniqueness
1,2-Bis(hexylthio)ethane is unique due to its sulfur-containing hexylthio groups, which provide distinct reactivity and coordination properties compared to phosphine ligands. Its ability to form stable complexes with metals and undergo various chemical transformations makes it valuable in both research and industrial applications.
Properties
CAS No. |
60810-38-0 |
|---|---|
Molecular Formula |
C14H30S2 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
1-(2-hexylsulfanylethylsulfanyl)hexane |
InChI |
InChI=1S/C14H30S2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
VTFWYVRKCPYUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCSCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)





![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)

![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)

